3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a synthetic organic compound with the molecular formula C25H24O4 It is known for its unique chemical structure, which includes a benzo[c]chromen-6-one core substituted with a tetramethylphenylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the reaction of 2,3,5,6-tetramethylphenol with a suitable benzo[c]chromen-6-one derivative under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[c]chromen-6-one derivatives.
Scientific Research Applications
3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-3-[(2,3,5,6-tetramethylphenyl)methoxy]benzo[c]chromen-6-one
- 3-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 4-methyl-3-[(2,3,5,6-tetramethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Uniqueness
3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern and the presence of the tetramethylphenylmethoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
Molecular Formula |
C24H22O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[(2,3,5,6-tetramethylphenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C24H22O3/c1-14-11-15(2)17(4)22(16(14)3)13-26-18-9-10-20-19-7-5-6-8-21(19)24(25)27-23(20)12-18/h5-12H,13H2,1-4H3 |
InChI Key |
GICCVIUZNDNOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.